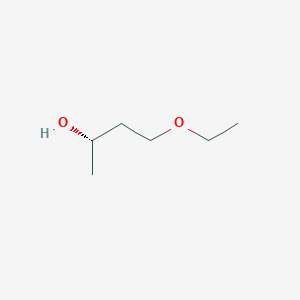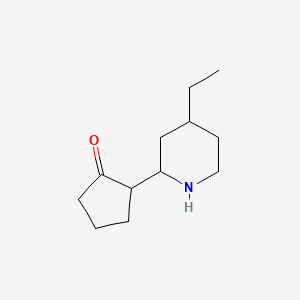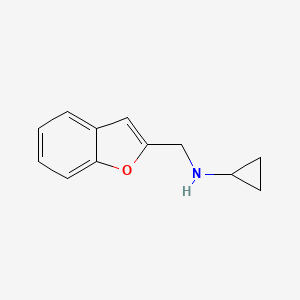![molecular formula C11H16N2O2 B13305599 Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C11H17ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate typically involves the reaction of isopropyl chloroformate with 4-aminobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl N-[(4-nitrophenyl)methyl]carbamate
- Propan-2-yl N-[(4-hydroxyphenyl)methyl]carbamate
- Propan-2-yl N-[(4-methylphenyl)methyl]carbamate
Uniqueness
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is unique due to its specific amino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DMMPZXOYXNXNOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)
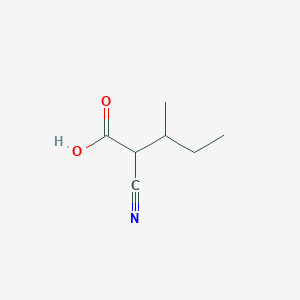
amine](/img/structure/B13305588.png)
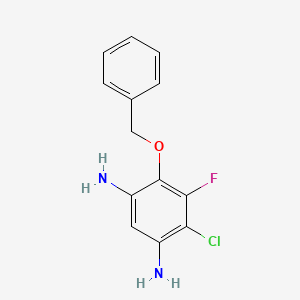
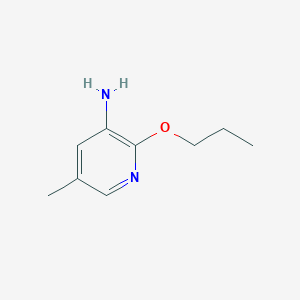
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
